2-Chloropyridine-4-thiol
CAS No.: 106962-88-3
Cat. No.: VC20744636
Molecular Formula: C5H4ClNS
Molecular Weight: 145.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106962-88-3 |
---|---|
Molecular Formula | C5H4ClNS |
Molecular Weight | 145.61 g/mol |
IUPAC Name | 2-chloro-1H-pyridine-4-thione |
Standard InChI | InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) |
Standard InChI Key | QPYIHKCSIHJBAI-UHFFFAOYSA-N |
SMILES | C1=CNC(=CC1=S)Cl |
Canonical SMILES | C1=CNC(=CC1=S)Cl |
Chemical Structure and Properties
Molecular Identification
2-Chloropyridine-4-thiol features a pyridine ring with two key functional groups: a chlorine atom at the 2-position and a thiol group at the 4-position. The compound is identified by its CAS Registry Number 106962-88-3 and represents a significant halogenated derivative of pyridine with distinctive chemical properties.
Structural Features
The compound's structure consists of a six-membered pyridine ring containing five carbon atoms and one nitrogen atom. The chlorine substitution at position 2 creates an electron-withdrawing effect that influences the electron density distribution throughout the molecule, while the thiol group at position 4 introduces nucleophilic properties and potential for hydrogen bonding.
Property | Value |
---|---|
Molecular Formula | C₅H₄ClNS |
Molecular Weight | 145.61 g/mol |
Appearance | Typically a crystalline solid |
Structural Characteristics | Pyridine ring with Cl at position 2 and -SH at position 4 |
Functional Groups | Chloro, thiol |
Electronic Properties
The electron distribution within 2-Chloropyridine-4-thiol is significantly influenced by both the electronegative chlorine atom and the sulfur-containing thiol group. The nitrogen in the pyridine ring further contributes to the compound's electronic profile, creating regions of varying electron density that affect its reactivity patterns and bonding behaviors.
Synthesis Methods
General Chlorination Method
The synthesis of 2-chloropyridine, which could serve as a precursor or related compound, involves a reaction of pyridine and chlorine in a glass reactor at controlled temperatures (150-170°C) under UV radiation. The process typically employs a molar ratio of pyridine to chlorine of 1:0.70-0.80, with water and activators as auxiliary materials .
Synthesis Parameter | Typical Value Range |
---|---|
Reaction Temperature | 150-170°C |
Molar Ratio (Pyridine:Chlorine) | 1:0.70-0.80 |
Reaction Time | 3-5 seconds |
UV Wavelength | 380-480nm |
Activator | Ammonia (0.10-0.25 mol ratio to pyridine) |
Functionalization Strategies
The thiol group at position 4 could potentially be introduced through various methods including:
-
Nucleophilic substitution of a suitable leaving group
-
Reaction of lithiated intermediates with sulfur sources
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Transformation of other sulfur-containing functional groups
Chemical Reactivity and Interactions
Halogen Bonding Properties
Research has explored the role of structurally similar compounds such as pyridine-4-thiol as halogen-bond (HaB) acceptors. Studies indicate that in such compounds, the sulfur atom, rather than the pyridine nitrogen, serves as the preferred moiety for establishing halogen bond interactions, resulting in a betaine-type structure .
Solvent Interactions
When compounds like pyridine-4-thiol remain in solution (particularly in CH₂Cl₂), they can form methylene-bridged sulfides through activation of the solvent molecules. This reactivity pattern suggests the potential for 2-Chloropyridine-4-thiol to participate in similar transformations, with the pre-organization imposed by halogen bonding potentially influencing the reaction outcomes .
Reaction Type | Description | Potential Applications |
---|---|---|
Nucleophilic Substitution | Displacement of the chlorine atom by nucleophiles | Formation of 2-substituted pyridine derivatives |
Thiol Oxidation | Formation of disulfides or other sulfur oxidation products | Creating dimeric structures or sulfoxides |
Metal Coordination | Binding to metal centers through S and/or N atoms | Development of coordination complexes and catalysts |
Alkylation | Reactions at the thiol group | Formation of thioethers |
Structural Organization and Supramolecular Chemistry
Halogen Bonding Interactions
The presence of both a halogen atom and a thiol group in 2-Chloropyridine-4-thiol makes it an interesting candidate for studies of non-covalent interactions. Research on related pyridine-thiol compounds has demonstrated that the sulfur atom serves as the preferred moiety for establishing halogen bonding interactions .
Pre-organizational Effects
Studies on structurally similar compounds suggest that pre-organization imposed by halogen bonding can significantly influence reaction outcomes. This property could be exploited in designing reaction pathways or self-assembled structures involving 2-Chloropyridine-4-thiol .
Research Applications
Catalysis
The unique electronic properties and coordination potential of 2-Chloropyridine-4-thiol could make it useful in catalytic systems, particularly in organocatalysis where halogen bonding plays a significant role. Related work on "Frontiers in Halogen and Chalcogen-Bond Donor Organocatalysis" and "Halogen Bonding in Organic Synthesis and Organocatalysis" suggests this potential application area .
Materials Chemistry
The ability to form extended structures through non-covalent interactions suggests possible applications in materials science, potentially for the development of functional materials with specific electronic or structural properties.
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